molecular formula C12H9N3O2 B13875213 3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one

3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one

Cat. No.: B13875213
M. Wt: 227.22 g/mol
InChI Key: YLHJZZHFNVHZLU-UHFFFAOYSA-N
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Description

3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one is a heterocyclic compound that combines the structural features of indazole and pyridinone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one typically involves the formation of the indazole and pyridinone rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the pyridinone ring, which can then be coupled with an indazole derivative through a condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale production are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or acyl groups .

Scientific Research Applications

3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, it may inhibit protein kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one is unique due to its combination of the indazole and pyridinone rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

3-hydroxy-1-(1H-indazol-6-yl)pyridin-4-one

InChI

InChI=1S/C12H9N3O2/c16-11-3-4-15(7-12(11)17)9-2-1-8-6-13-14-10(8)5-9/h1-7,17H,(H,13,14)

InChI Key

YLHJZZHFNVHZLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C=CC(=O)C(=C3)O)NN=C2

Origin of Product

United States

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